

Application of Ateviridine in Studying Reverse Transcriptase Kinetics

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Compound of Interest

Compound Name: Ateviridine

Cat. No.: B15568688

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Application Notes

Ateviridine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a critical tool in the study of HIV-1 reverse transcriptase (RT) kinetics.[1][2] As a highly specific inhibitor, its primary application is in characterizing the enzymatic activity and inhibition mechanisms of HIV-1 RT.

The mechanism of action involves **Ateviridine** binding to a hydrophobic, allosteric pocket on the p66 subunit of the reverse transcriptase enzyme.[3] This binding site is located approximately 10 Å from the polymerase active site. This interaction induces a conformational change in the enzyme, disrupting the catalytic site and ultimately blocking the conversion of the viral RNA genome into double-stranded DNA.[3] Because **Ateviridine** does not compete with the nucleoside triphosphate substrates, it is classified as a non-competitive inhibitor, making it an ideal agent for studying the allosteric regulation of RT.

In kinetic studies, **Ateviridine** is used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀). These values are crucial for comparing the efficacy of different inhibitors and for understanding how mutations in the RT enzyme affect inhibitor binding and efficacy. **Ateviridine** has been shown to effectively inhibit clinical isolates of HIV-1, including those resistant to nucleoside analogues like zidovudine.[4] This makes it a valuable tool for investigating cross-resistance and for the development of second-generation NNRTIs designed to be effective against resistant viral strains.

Quantitative Data: Inhibitory Potency of Ateviridine

The inhibitory activity of **Ateviridine** is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the HIV-1 reverse transcriptase enzyme by 50% in a biochemical assay, or its EC50 value for 50% reduction in viral activity in a cell-based assay.[\[5\]](#)

Compound	Parameter	Value	Assay Type	Target	Reference
Ateviridine	IC50	0.74 μ M (median)	Cell-Based Replication Assay	HIV-1 Clinical Isolates	[4]

Experimental Protocols

Protocol 1: Determination of IC50 for HIV-1 Reverse Transcriptase (Biochemical Assay)

This protocol outlines a method for determining the in vitro inhibitory activity of **Ateviridine** against purified HIV-1 RT by measuring DNA synthesis.

1. Materials and Reagents:

- Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
- Ateviridine** mesylate
- Poly(rA) template and Oligo(dT) primer
- Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
- [³H]-dTTP (radiolabeled thymidine triphosphate)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1% Triton X-100
- Stop Solution: 20 mM EDTA

- Glass fiber filters
- Scintillation fluid and Scintillation counter
- 100% DMSO (for dissolving **Atevirdine**)

2. Procedure:

- **Atevirdine** Preparation: Prepare a 10 mM stock solution of **Atevirdine** in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.01 μ M to 100 μ M.
- Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture. For a 50 μ L final reaction volume, add:
 - 5 μ L of 10x Assay Buffer
 - 5 μ L of Poly(rA)/Oligo(dT) template/primer solution
 - 5 μ L of dNTP mix (containing dATP, dCTP, dGTP, and [3 H]-dTTP)
 - 25 μ L of diluted **Atevirdine** or control (buffer with DMSO for 0% inhibition, buffer only for enzyme activity control)
- Enzyme Addition: Initiate the reaction by adding 10 μ L of diluted HIV-1 RT enzyme to each well.
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Stopping the Reaction: Terminate the reaction by adding 10 μ L of Stop Solution (20 mM EDTA) to each well.
- Measurement of Incorporation:
 - Spot the entire reaction volume from each well onto a glass fiber filter.
 - Wash the filters three times with a cold 5% trichloroacetic acid (TCA) solution to remove unincorporated nucleotides, followed by a wash with ethanol.

- Dry the filters completely.
- Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each **Atevirdine** concentration relative to the no-inhibitor control.
 - Plot the percent inhibition against the logarithm of the **Atevirdine** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Anti-HIV-1 Efficacy in a Cell-Based Replication Assay

This protocol measures the ability of **Atevirdine** to inhibit HIV-1 replication in a susceptible human T-cell line.

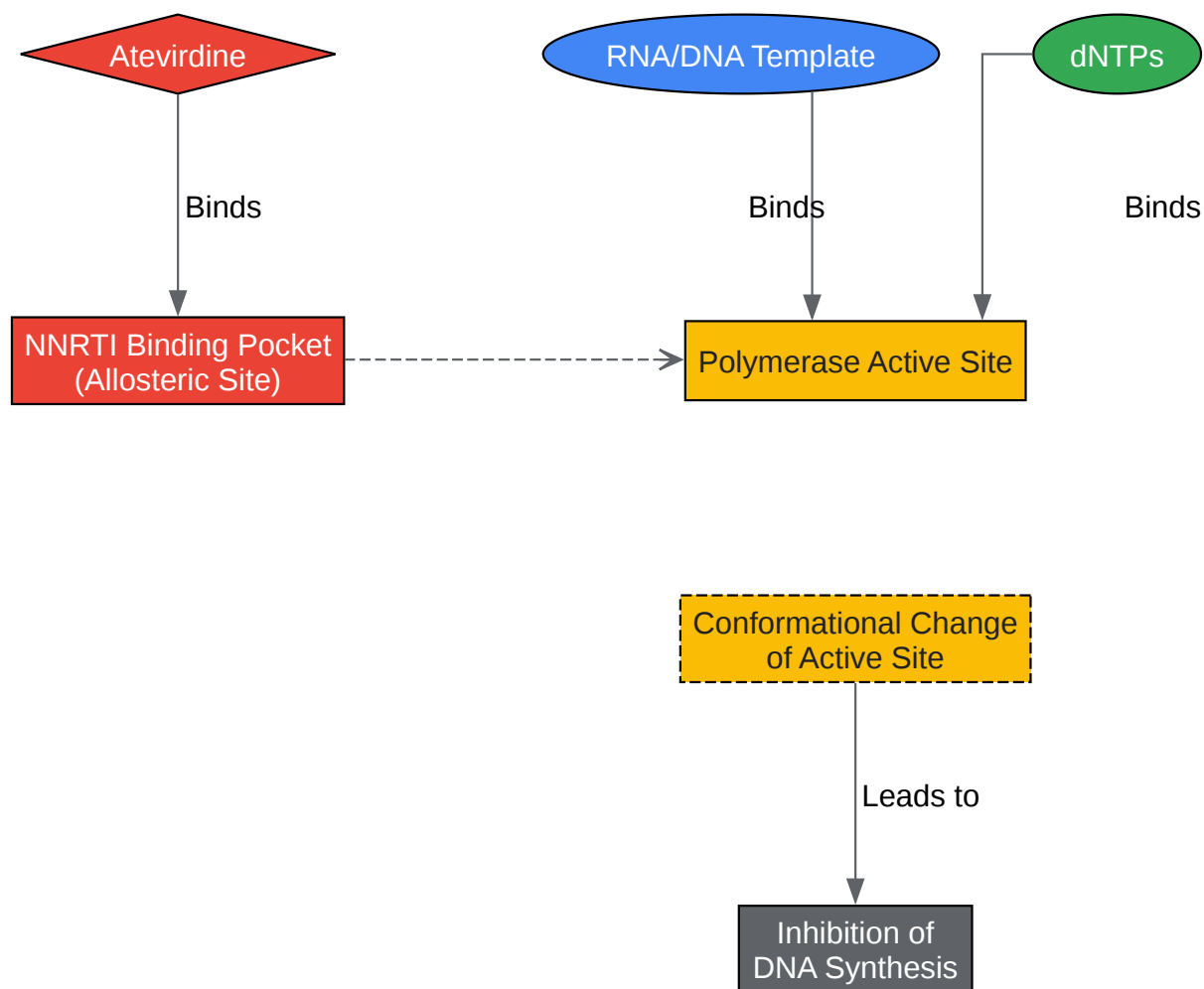
1. Materials and Reagents:

- MT-2 or similar susceptible human T-lymphocyte cell line
- HIV-1 laboratory strain (e.g., HIV-1 IIIB)
- **Atevirdine** mesylate
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit
- CO₂ incubator (37°C, 5% CO₂)

2. Procedure:

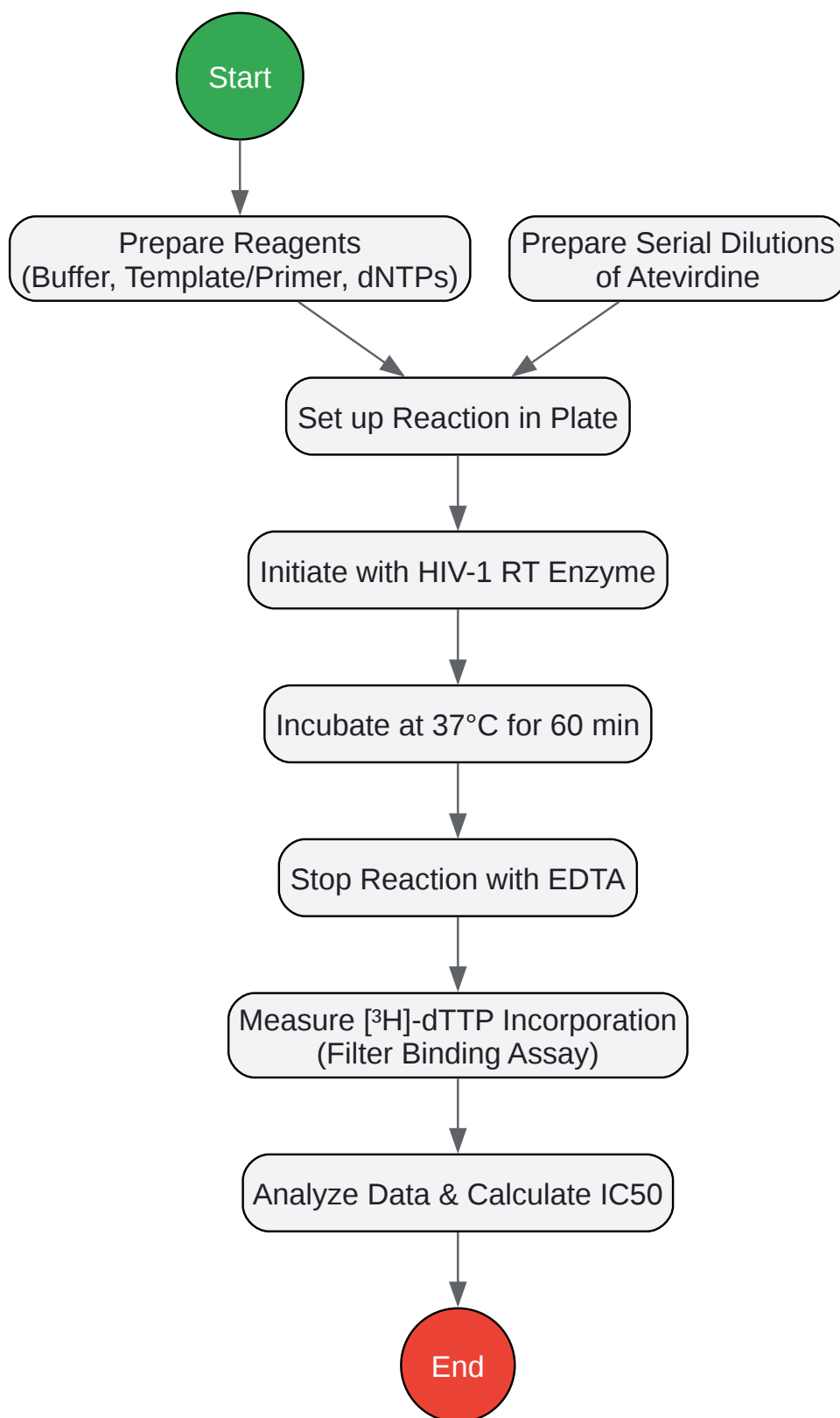
- Cell Plating: Seed MT-2 cells into a 96-well plate at a density of 5×10^4 cells per well in 100 μL of complete medium.
- Compound Addition: Prepare serial dilutions of **Ateviridine** in complete medium. Add 50 μL of each dilution to the appropriate wells. Include wells for "cells only" (no virus, no drug) and "virus control" (virus, no drug).
- Infection: Infect the cells by adding 50 μL of a pre-titered dilution of HIV-1 stock to each well (except the "cells only" control). The amount of virus should be optimized to yield a clear signal in the p24 ELISA after the incubation period.
- Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
- Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the plate to pellet cells and debris before collection.
- Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Construct a standard curve for the p24 antigen.
 - Calculate the concentration of p24 in each well.
 - Determine the percentage of inhibition for each **Ateviridine** concentration compared to the virus control.
 - Plot the percent inhibition against the log of **Ateviridine** concentration and calculate the 50% effective concentration (EC50) using a non-linear regression model.

Visualizations



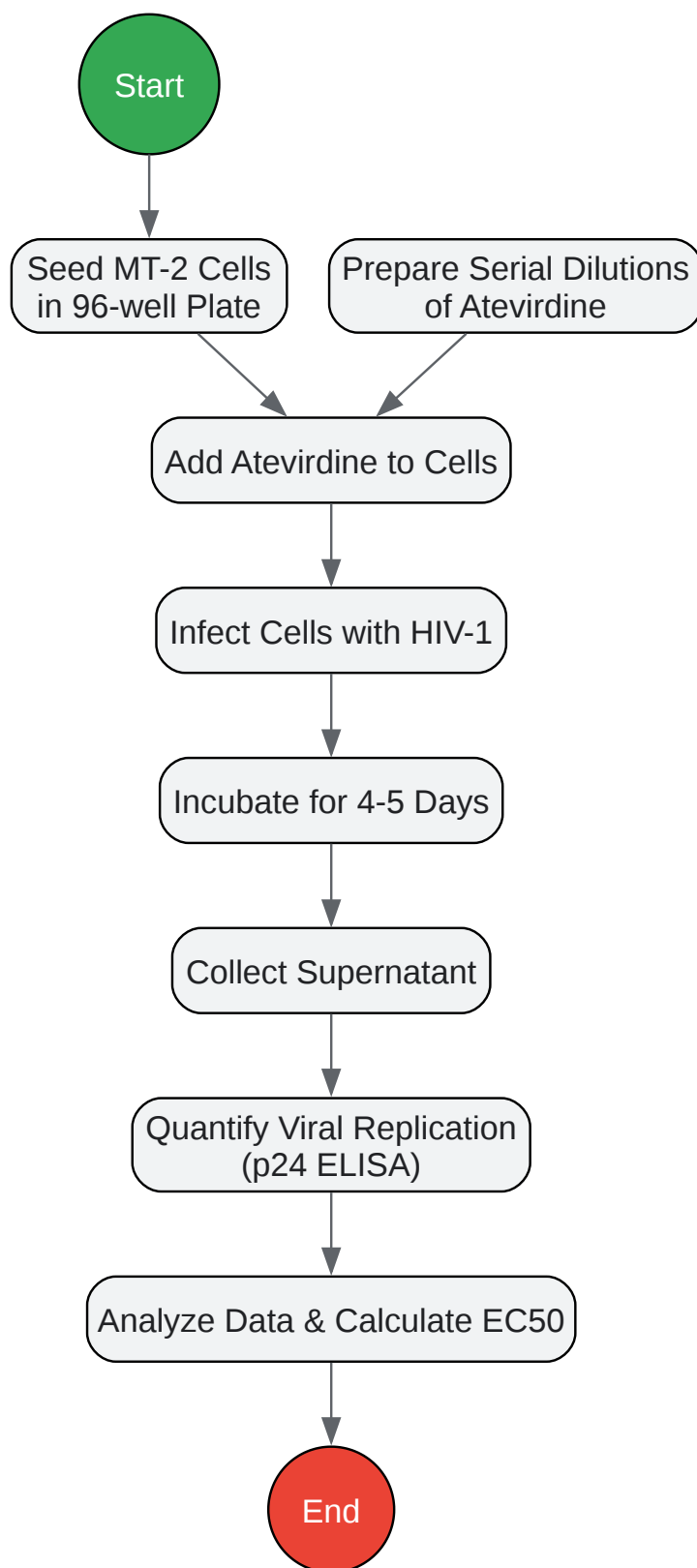
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Caption: Mechanism of **Ateviridine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI).



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Caption: Experimental workflow for the biochemical HIV-1 RT inhibition assay.



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Caption: Experimental workflow for the cell-based HIV-1 replication assay.

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